molecular formula C11H9NOS B12593048 (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone CAS No. 648929-21-9

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone

Cat. No.: B12593048
CAS No.: 648929-21-9
M. Wt: 203.26 g/mol
InChI Key: LXZSCYZOMOPQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is an organic compound that features a thiazole ring substituted with a methyl group at the second position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone typically involves the reaction of 2-methylthiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiazole nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    (2-Phenylthiazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorine substituent on the phenyl ring.

    (2-(4-Methoxyphenyl)thiazol-4-yl)methanol: Contains a methoxy group on the phenyl ring.

Uniqueness: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is unique due to the presence of both a thiazole ring and a phenyl group, which confer distinct chemical and biological properties

This compound’s versatility and potential for modification make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

648929-21-9

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-phenylmethanone

InChI

InChI=1S/C11H9NOS/c1-8-12-10(7-14-8)11(13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

LXZSCYZOMOPQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.